

(R)-OP-1074: A Pure Antiestrogen and Selective Estrogen Receptor Degrader

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Compound of Interest		
Compound Name:	(R)-OP-1074	
Cat. No.:	B15544502	Get Quote

(R)-OP-1074 is a novel benzopyran derivative identified as a pure antiestrogen and a selective estrogen receptor degrader (SERD). Its unique stereochemistry allows it to effectively antagonize estrogen receptor (ER) signaling without any partial agonist activity, making it a promising candidate for the treatment of endocrine-resistant breast cancer. This technical guide provides an in-depth overview of the preclinical data, mechanism of action, and experimental methodologies used to characterize **(R)-OP-1074**.

Core Concepts and Mechanism of Action

(R)-OP-1074 exerts its potent antiestrogenic effects through a dual mechanism: competitive antagonism of the estrogen receptor and subsequent degradation of the ERα protein.[1][2] Unlike selective estrogen receptor modulators (SERMs) like tamoxifen, which can exhibit partial agonist activity in some tissues, **(R)-OP-1074** is a pure antagonist.[3][4] This complete lack of agonist activity is crucial for overcoming resistance to traditional endocrine therapies.[1][5]

The key to **(R)-OP-1074**'s pure antiestrogenic activity lies in the specific stereochemistry of a methyl group on its pyrrolidine side chain.[1] This structural feature disrupts the conformation of helix 12 in the ligand-binding domain of ER α , preventing the receptor from adopting an active conformation and recruiting coactivators necessary for gene transcription.[1] This disruption also flags the receptor for proteasomal degradation, leading to a reduction in total ER α levels within the cell.[2]

Quantitative Preclinical Data



The preclinical efficacy of **(R)-OP-1074** has been demonstrated through various in vitro and in vivo assays. The following tables summarize the key quantitative data from these studies.

Assay Type	Cell Line/Model	Target	IC50 Value	Reference
E2-Stimulated Transcription	ERα	1.6 nM	[2]	_
ERβ	3.2 nM	[2]		
Cell Proliferation	MCF-7	6.3 nM	[2]	
CAMA-1	9.2 nM	[2]		_
E2-Stimulated Alkaline Phosphatase Activity	Ishikawa	20 nM	[6][7]	

Table 1: In Vitro Potency of (R)-OP-1074

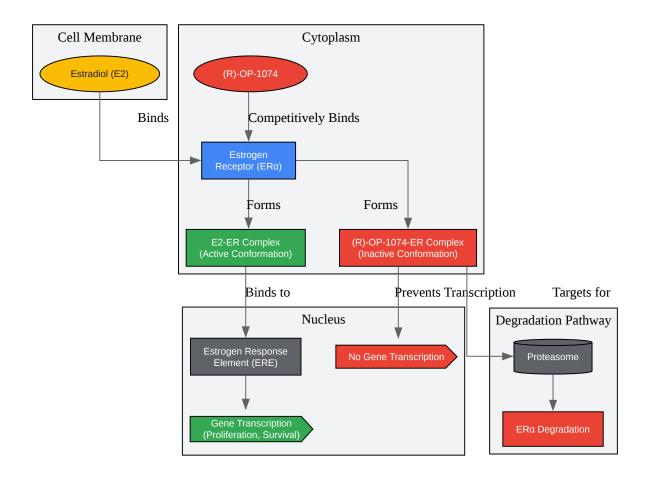
Animal Model	Treatment	Dosage	Outcome	Reference
Ovariectomized BALB/c Mice (Uterotrophic Assay)	(R)-OP-1074	100 mg/kg (oral gavage)	No increase in uterine wet weight	[6]
Tamoxifen- Resistant Xenograft Model (MCF7/HER2/ne u cells)	(R)-OP-1074	100 mg/kg (twice daily oral gavage)	Tumor shrinkage	[1][8]

Table 2: In Vivo Efficacy of (R)-OP-1074

Signaling Pathway and Mechanism of Action



The following diagram illustrates the proposed mechanism of action for **(R)-OP-1074** in antagonizing estrogen receptor signaling.



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Caption: Mechanism of **(R)-OP-1074** as a pure antiestrogen and SERD.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.



Uterotrophic Assay

This assay is used to assess the estrogenic or antiestrogenic activity of a compound in vivo.[6]



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Caption: Experimental workflow for the uterotrophic assay.

Alkaline Phosphatase (AP) Assay in Ishikawa Cells

This in vitro assay measures the estrogenic activity of compounds by quantifying the induction of alkaline phosphatase, an estrogen-regulated enzyme.[9]



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Caption: Workflow for the alkaline phosphatase assay.

Tamoxifen-Resistant Xenograft Model

This in vivo model evaluates the efficacy of antiestrogen compounds in a setting that mimics clinical resistance.[8]



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Caption: Experimental workflow for the tamoxifen-resistant xenograft model.



Conclusion

(R)-OP-1074 represents a significant advancement in the development of endocrine therapies for breast cancer. Its characterization as a pure antiestrogen and a selective estrogen receptor degrader, supported by robust preclinical data, highlights its potential to overcome the limitations of current treatments. The specific stereochemistry of (R)-OP-1074 is critical for its unique mechanism of action, which involves the complete antagonism of ERα signaling and the induction of its degradation. Further clinical investigation of (R)-OP-1074 and similar compounds is warranted to fully elucidate their therapeutic benefits in patients with endocrine-resistant breast cancer.

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